Pentyl(2,4,4-trimethylpentan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl(2,4,4-trimethylpentan-2-yl)amine is an organic compound known for its unique structure and properties It is a secondary amine with a pentyl group and a 2,4,4-trimethylpentan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl(2,4,4-trimethylpentan-2-yl)amine typically involves the alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene. This reaction is carried out using acid clay as a catalyst . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to optimize the yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using similar catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Pentyl(2,4,4-trimethylpentan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups attached to the nitrogen atom.
Scientific Research Applications
Pentyl(2,4,4-trimethylpentan-2-yl)amine has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Industrial Applications: It is employed in the synthesis of lubricating oils and other industrial chemicals due to its reactive hydrogen atom bonded to the nitrogen atom.
Mechanism of Action
The mechanism by which Pentyl(2,4,4-trimethylpentan-2-yl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: This compound shares a similar structural motif and is used in similar applications.
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: Another compound with a similar hindered amine structure, used in organic synthesis and medicinal chemistry.
Uniqueness
Pentyl(2,4,4-trimethylpentan-2-yl)amine is unique due to its specific combination of a pentyl group and a 2,4,4-trimethylpentan-2-yl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C13H29N |
---|---|
Molecular Weight |
199.38 g/mol |
IUPAC Name |
2,4,4-trimethyl-N-pentylpentan-2-amine |
InChI |
InChI=1S/C13H29N/c1-7-8-9-10-14-13(5,6)11-12(2,3)4/h14H,7-11H2,1-6H3 |
InChI Key |
DGGURIUKRYZUDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.